molecular formula C8H3ClF3N3O B13001916 2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one

2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B13001916
M. Wt: 249.58 g/mol
InChI Key: STJVEWGFKSVXRI-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound is characterized by the presence of a chlorine atom at the 2-position and a trifluoromethyl group at the 6-position on the pyrido[3,2-d]pyrimidine ring system. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, typically in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

    Oxidation/Reduction: Standard oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be employed, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of both a chlorine atom and a trifluoromethyl group, which contribute to its distinct chemical properties and biological activities. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C8H3ClF3N3O

Molecular Weight

249.58 g/mol

IUPAC Name

2-chloro-6-(trifluoromethyl)-3H-pyrido[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C8H3ClF3N3O/c9-7-13-3-1-2-4(8(10,11)12)14-5(3)6(16)15-7/h1-2H,(H,13,15,16)

InChI Key

STJVEWGFKSVXRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1N=C(NC2=O)Cl)C(F)(F)F

Origin of Product

United States

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